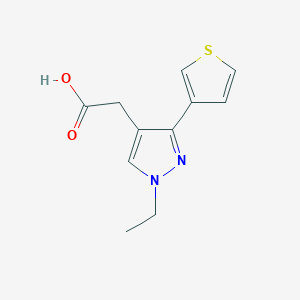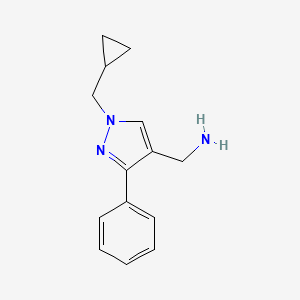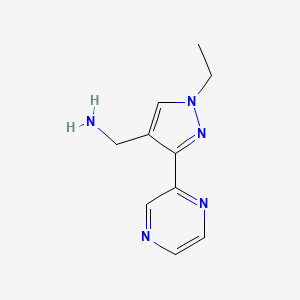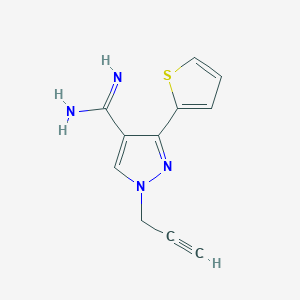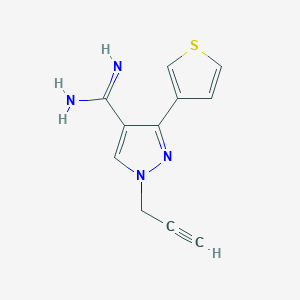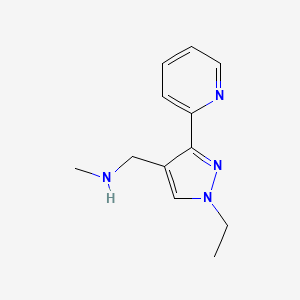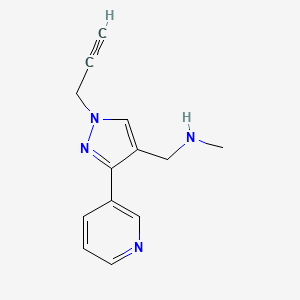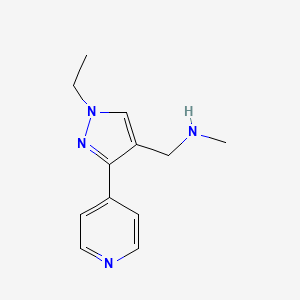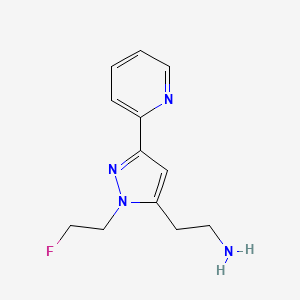
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Overview
Description
2-(1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine, or 2-FEPA, is a synthetic compound that has been extensively studied in recent years due to its potential applications in numerous scientific fields. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. It has also been used as a tool in drug development, as well as in laboratory experiments.
Scientific Research Applications
Fascinating Variability in Chemistry and Properties
A study by Boča et al. (2011) reviews the chemistry and properties of compounds containing pyridine and pyrazole structures, indicating that these compounds have diverse applications due to their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This suggests that compounds similar to the one you're interested in could be researched for a variety of applications across chemistry and materials science (Boča, Jameson, & Linert, 2011).
Analysis in Biological Matrices, Foodstuff, and Beverages
Teunissen et al. (2010) reviewed the analysis of heterocyclic aromatic amines (HAs) in biological matrices, foodstuff, and beverages, highlighting their carcinogenic potential in rodents and the importance of analyzing their bioactivated metabolites as well as detoxification products. This underscores the relevance of such compounds in toxicology and food safety research (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
Inhibitors Design for Protein Kinases
Scior et al. (2011) discussed the design and synthesis of inhibitors for p38 mitogen-activated protein (MAP) kinase, utilizing structures including pyrazole and pyridine. The selective inhibition of protein kinases by compounds with such scaffolds reveals potential applications in designing drugs for treating inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
PFAS Removal by Amine-Functionalized Sorbents
Ateia et al. (2019) review the use of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment, highlighting the importance of chemical functionality in environmental remediation technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
properties
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-5-8-17-10(4-6-14)9-12(16-17)11-3-1-2-7-15-11/h1-3,7,9H,4-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSQZIYJWOLSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



